8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
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Overview
Description
The compound 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule that features a piperazine ring, a chlorophenyl group, and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the chlorophenyl and purine groups. One common method involves the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a chlorophenyl compound . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts and solvents can enhance the reaction rate and yield. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or hydrogenated products .
Scientific Research Applications
8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride
Uniqueness
8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C27H31ClN6O2 |
---|---|
Molecular Weight |
507.0 g/mol |
IUPAC Name |
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C27H31ClN6O2/c1-30-25-24(26(35)31(2)27(30)36)34(13-7-10-20-8-4-3-5-9-20)23(29-25)19-32-14-16-33(17-15-32)22-12-6-11-21(28)18-22/h3-6,8-9,11-12,18H,7,10,13-17,19H2,1-2H3 |
InChI Key |
IOXLILKUHKHBIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CCCC5=CC=CC=C5 |
Origin of Product |
United States |
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